N-(6-((4-oxo-4-((pyridin-2-ylmethyl)amino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide
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Overview
Description
N-(6-((4-oxo-4-((pyridin-2-ylmethyl)amino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H19N5O3S and its molecular weight is 397.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- N-(6-((4-oxo-4-((pyridin-2-ylmethyl)amino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide and related compounds are synthesized through multi-component reactions, characterized using techniques like FT-IR, NMR, and X-ray diffraction. These compounds have been studied using computational chemistry methods to understand their properties (Jayarajan et al., 2019).
Biological Activity and Anticancer Potential
- Molecular docking studies of similar compounds have shown remarkable interactions near the colchicine binding site of tubulin, suggesting potential in inhibiting tubulin polymerization and anticancer activity (Jayarajan et al., 2019).
Applications in Antimicrobial and Antifungal Agents
- Certain derivatives of 6-oxo-pyridine-3-carboxamide, closely related to the compound , have been synthesized and evaluated as antibacterial and antifungal agents. These derivatives have demonstrated significant antimicrobial activities (El-Sehrawi et al., 2015).
Potential in Antipsychotic Medication
- Heterocyclic analogs of related compounds have been studied as potential antipsychotic agents. They have been evaluated for their binding to various receptors and demonstrated promising antipsychotic activity in vivo (Norman et al., 1996).
Synthesis for Dyeing and Biological Activity
- Novel heterocyclic aryl monoazo organic compounds, including derivatives similar to this compound, have been synthesized for dyeing polyester fibers. These compounds showed significant antioxidant, antitumor, and antimicrobial activities (Khalifa et al., 2015).
Electrophilic Substitution Reactions
- Studies have been conducted on electrophilic substitution reactions of related N-(quinolyl)furan-2-carboxamides, providing insights into the chemical behavior and reactivity of these compounds (Aleksandrov et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for theiranti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that the compound might also target the same or related biochemical pathways in Mycobacterium tuberculosis.
Mode of Action
It’s known that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra . This suggests that the compound might interact with its targets in a way that inhibits the growth or survival of the bacteria.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound might also have a similar effect.
Properties
IUPAC Name |
N-[6-[4-oxo-4-(pyridin-2-ylmethylamino)butyl]sulfanylpyridazin-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c25-17(21-13-14-5-1-2-10-20-14)7-4-12-28-18-9-8-16(23-24-18)22-19(26)15-6-3-11-27-15/h1-3,5-6,8-11H,4,7,12-13H2,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDWUQJIKSCGHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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